molecular formula C14H14ClF2N B1291394 Bis(4-fluorobenzyl)amine hydrochloride CAS No. 646051-52-7

Bis(4-fluorobenzyl)amine hydrochloride

Cat. No.: B1291394
CAS No.: 646051-52-7
M. Wt: 269.72 g/mol
InChI Key: NCWBHCCOIATEQZ-UHFFFAOYSA-N
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Description

Bis(4-fluorobenzyl)amine hydrochloride is a chemical compound that features two 4-fluorobenzyl groups attached to an amine, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorobenzyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable reagent to introduce the second 4-fluorobenzyl group. One common method involves the use of 4-fluorobenzyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction . The reaction conditions often include an organic solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorobenzyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines .

Scientific Research Applications

Bis(4-fluorobenzyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-fluorobenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler analog with one 4-fluorobenzyl group.

    4-Fluorobenzyl chloride: Used as a reagent in the synthesis of Bis(4-fluorobenzyl)amine hydrochloride.

    3-(4-fluoro-benzyl)-piperidine hydrochloride: Another fluorinated compound with different structural features.

Uniqueness

This compound is unique due to the presence of two 4-fluorobenzyl groups, which can enhance its binding properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBHCCOIATEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-N-(4-fluoro-benzyl)-benzamide (40.0 grams, 0.16 mole) was dissolved in 240 mL of THF. To this was added BF3.Et2O (7.4 mL. 0.06 mole) and the resulting mixture heated to reflux for 15 min. After cooling to −30° C., BH3.SMe2 (22.3 mL, 0.24 mole) was added using a dropping funnel. The reaction was allowed to warm to room temperature. The reaction flask was fitted with a distillation condenser and solvent removed under reflux for 25 min. The distillation apparatus was replaced with a reflux condenser and the reaction heated to 110° C. for 2 h. After cooling to 0° C., 100 mL of 6N HCl was added and the mixture heated to reflux for 1 hr to yield a thick slurry. 300 mL of 6N NaOH was slowly added at room temperature with intermittent cooling using an ice bath. After all the solid has dissolved Et2O was added and the mixture transferred to a separatory funnel. The organic layer was separated, dried over Na2SO4, filtered and the solvent removed under vacuum to yield an oil. The oil was dissolved in 50 mL of Et2O and 4N HCl (dioxane) added resulting in the formation of a white precipitate which was isolated by filtration to yield 40 grams (93% yield) of bis-(4-fluoro-benzyl)-amine hydrochloride. MS (M+H) calcd for C14H14F2N, 234.1. found: 234.0. Anal. calcd for C14H14F2NCl: C, 62.34; H, 5.23; N, 5.19. found: C, 61.89; H, 5.15; N, 5.27. 1H NMR (500 MHz, DMSO) δ: 4.12 (br s, 4), 7.26 (m, 4), 7.65 (m, 4), 9.91 (br s, 2).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
22.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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